molecular formula C7H13NO B8638770 2-(Piperidin-4-ylidene)ethan-1-ol

2-(Piperidin-4-ylidene)ethan-1-ol

Cat. No. B8638770
M. Wt: 127.18 g/mol
InChI Key: SMGCRQWNSNABKJ-UHFFFAOYSA-N
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Patent
US06472396B1

Procedure details

A solution of 15 ml of DIBAL (1.5 M solution in toluene) in 20 ml of toluene is added dropwise with 0.976 g of 4-(ethoxycarbonylmethylidene)piperidine, dissolved in few milliliter of toluene. The reaction mixture is stirred at room temperature for 2 hours, then it is cooled to 0-5° C. and added dropwise with methanol, until the gaz development is seen. The mixture is concentrated to a little volume and diethyl ether is added: a white solid separates, which is filtered off. The organic phase is concentrated to dryness, redissolved in diethyl ether and again filtered. The clear solution is concentrated to dryness to give 500 mg of the product.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.976 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC(C[AlH]CC(C)C)C.C([O:12][C:13]([CH:15]=[C:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1)=O)C.CO>C1(C)C=CC=CC=1>[OH:12][CH2:13][CH:15]=[C:16]1[CH2:21][CH2:20][NH:19][CH2:18][CH2:17]1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C
Name
Quantity
0.976 g
Type
reactant
Smiles
C(C)OC(=O)C=C1CCNCC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
it is cooled to 0-5° C.
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to a little volume and diethyl ether
ADDITION
Type
ADDITION
Details
is added
FILTRATION
Type
FILTRATION
Details
a white solid separates, which is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The organic phase is concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in diethyl ether
FILTRATION
Type
FILTRATION
Details
again filtered
CONCENTRATION
Type
CONCENTRATION
Details
The clear solution is concentrated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OCC=C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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